6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
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Overview
Description
6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis
- Green Catalysis in Drug Synthesis : A novel, economical, and environmentally friendly approach using H3PW12O40 as a catalyst for the selective oxidation of sulfides to sulfoxides, particularly in the synthesis of Omeprazole and its derivatives, was developed. This method offers a high-purity product suitable for pharmaceutical use (Esfandyari et al., 2017).
Biocatalysis
- Enantioselective Biocatalysis : Research demonstrated the production of enantiopure esomeprazole via biocatalysis using a Gram-positive bacterium, offering a sustainable and efficient method for pharmaceutical production (Babiak et al., 2011).
Chemical Analysis and Properties
- Tautomerism Study : A study on the tautomerism of Omeprazole in solution revealed a preference for the 6-methoxy tautomer, enhancing understanding of its chemical behavior (Claramunt et al., 2004).
Chemistry of Benzimidazole Derivatives
- Synthesis of Benzimidazole Derivatives : Research into novel methods for synthesizing benzimidazole derivatives, including 6-methoxy-1-methylbenzimidazole, provides insights into new pharmaceutical compounds (Katritzky et al., 1994).
Antifungal Activity
- Investigating Antifungal Effects : Some derivatives, including 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine, showed significant antifungal activity against fungi like Aspergillus terreus, suggesting potential biomedical applications (Jafar et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Esomeprazole, a derivative, was found to inhibit the corrosion of mild steel in hydrochloric acid solution, suggesting applications in material science (Karthik et al., 2015).
Anti-viral Applications
- Influenza Virus Multiplication : Certain benzimidazole derivatives showed potential as enhancers of influenza virus multiplication, indicating possible therapeutic applications (Tamm, 1973).
Platelet-inhibitory Activity
- Anti-platelet Agents : Synthesis and testing of certain imidazole derivatives related to benzimidazole revealed potential as anti-platelet agents (Tanaka et al., 1994).
Synthesis and Crystallography
- Crystal Structure Studies : Research on crystal structures of certain methylsulphinyl derivatives provides insights into molecular interactions and potential pharmaceutical applications (Ma et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the H+/K+ ATPase enzyme . This enzyme, also known as the gastric proton pump, is located in the stomach’s parietal cells. It plays a crucial role in the final step of gastric acid secretion.
Mode of Action
The compound acts as an inhibitor of the H+/K+ ATPase enzyme . By binding to this enzyme, it prevents the exchange of H+ ions with K+ ions, a process necessary for the production of gastric acid. This results in a decrease in gastric acid secretion, thereby increasing the pH within the stomach.
Pharmacokinetics
It is known that the compound has amolecular weight of 345.42 and a density of 1.331±0.06 g/cm3 . It is also known that the compound is solid at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole on cells are diverse and depend on the specific cellular context. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. This compound can bind to various biomolecules, leading to changes in their function . It can also inhibit or activate enzymes, leading to changes in the biochemical reactions they catalyze . Additionally, this compound can influence gene expression, leading to changes in the levels of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under normal conditions , but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. At low doses, this compound may have beneficial effects, while at high doses, it may cause toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUVTRNLJLQRDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
784143-42-6 |
Source
|
Record name | N-Methyl omeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784143426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-N-Methyl Omeprazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NGW5T64G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.